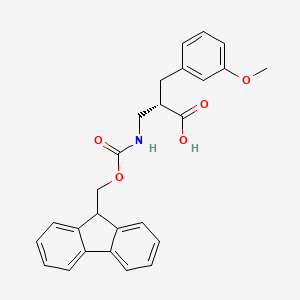
Fmoc-(s)-3-amino-2-(3-methoxybenzyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-(s)-3-amino-2-(3-methoxybenzyl)propanoic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the coupling reactions. The presence of the 3-methoxybenzyl group adds unique chemical properties to the molecule, making it valuable in various research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(s)-3-amino-2-(3-methoxybenzyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common route includes the protection of the amino group with the Fmoc group, followed by the introduction of the 3-methoxybenzyl group through a series of reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of Fmoc protection and deprotection, as well as the coupling reactions required to introduce the 3-methoxybenzyl group. The use of high-throughput techniques and stringent quality control measures ensures the consistent production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-(s)-3-amino-2-(3-methoxybenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized under specific conditions to form corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxybenzyl group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction can produce methoxybenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Fmoc-(s)-3-amino-2-(3-methoxybenzyl)propanoic acid is widely used in peptide synthesis. Its unique structure allows for the incorporation of methoxybenzyl groups into peptides, which can influence the peptides’ properties and functions.
Biology
In biological research, this compound is used to study protein interactions and functions. The methoxybenzyl group can act as a probe, allowing researchers to investigate the binding sites and mechanisms of various proteins.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to modify peptides can lead to the development of novel drugs with improved efficacy and stability.
Industry
Industrially, this compound is used in the production of specialized peptides and proteins. Its unique chemical properties make it valuable in the synthesis of complex molecules for pharmaceuticals and biotechnology.
Wirkmechanismus
The mechanism of action of Fmoc-(s)-3-amino-2-(3-methoxybenzyl)propanoic acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The methoxybenzyl group can interact with various molecular targets, influencing the overall structure and function of the synthesized peptides. These interactions can involve hydrogen bonding, hydrophobic interactions, and π-π stacking, depending on the specific target and environment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-(s)-3-amino-2-(4-methoxybenzyl)propanoic acid: Similar structure but with a different position of the methoxy group.
Fmoc-(s)-3-amino-2-(3,4-dimethoxybenzyl)propanoic acid: Contains an additional methoxy group, leading to different chemical properties.
Fmoc-(s)-3-amino-2-(3-hydroxybenzyl)propanoic acid: The methoxy group is replaced by a hydroxyl group, altering its reactivity and interactions.
Uniqueness
Fmoc-(s)-3-amino-2-(3-methoxybenzyl)propanoic acid is unique due to the specific position of the methoxy group on the benzyl ring. This positioning can influence the compound’s reactivity, interactions, and overall properties, making it distinct from other similar compounds. Its unique structure allows for specific applications in peptide synthesis and research, providing valuable insights and tools for scientists and industry professionals.
Eigenschaften
Molekularformel |
C26H25NO5 |
|---|---|
Molekulargewicht |
431.5 g/mol |
IUPAC-Name |
(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(3-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C26H25NO5/c1-31-19-8-6-7-17(14-19)13-18(25(28)29)15-27-26(30)32-16-24-22-11-4-2-9-20(22)21-10-3-5-12-23(21)24/h2-12,14,18,24H,13,15-16H2,1H3,(H,27,30)(H,28,29)/t18-/m0/s1 |
InChI-Schlüssel |
HMNIRDAFWMQJIV-SFHVURJKSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)C[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Kanonische SMILES |
COC1=CC=CC(=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


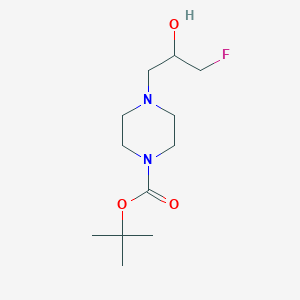


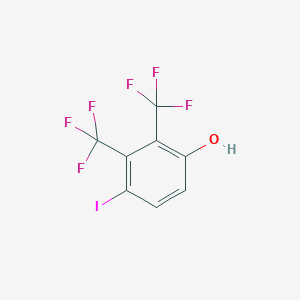
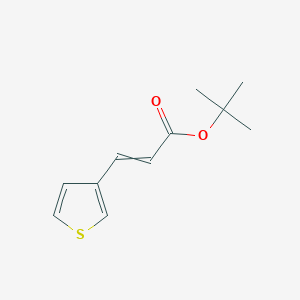

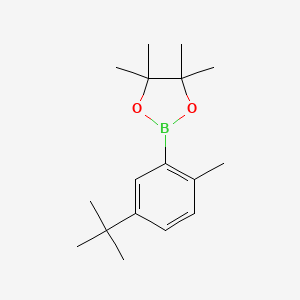
![7-Aminoimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13983369.png)
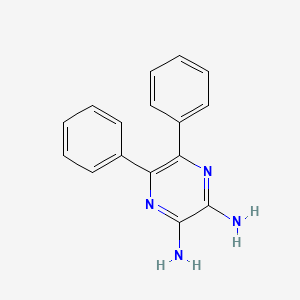
![Tert-butyl 5-benzyl-hexahydropyrrolo[3,4-B]pyrrole-1(2H)-carboxylate](/img/structure/B13983377.png)
![1-(1,1-Dimethylethyl) 4-methyl 4-({[(9H-fluoren-9-ylmethyl)oxy]carbonyl}amino)-1,4-piperidinedicarboxylate](/img/structure/B13983381.png)
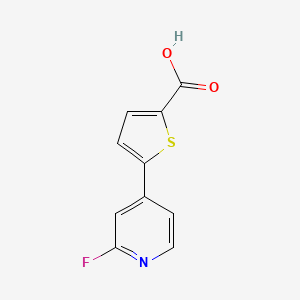

![1-[(2,5-Dichlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B13983400.png)
